molecular formula C5H4S6 B14080570 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione CAS No. 102567-30-6

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione

Cat. No.: B14080570
CAS No.: 102567-30-6
M. Wt: 256.5 g/mol
InChI Key: FNJMUDIOIVOUGJ-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione is a unique organic compound characterized by its intricate structure, which includes a five-membered ring, a seven-membered ring, and a ten-membered ring. This compound is notable for its multiple sulfur atoms, which contribute to its distinctive chemical properties .

Preparation Methods

The synthesis of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with various alkenes such as ethylene, propylene, and trans-2-butene. These reactions are conducted under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Substitution reactions can occur at the sulfur atoms, often using nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione can be compared to other sulfur-containing heterocycles, such as:

  • 4,5-Ethylenedithio-1,3-dithiole-2-thione
  • 4,5-(Methyl)ethylenedithio-1,3-dithiole-2-thione
  • 4,5-(Dimethyl)ethylenedithio-1,3-dithiole-2-thione

These compounds share similar structural features but differ in their specific substituents and ring sizes, which can influence their chemical properties and reactivity .

Properties

CAS No.

102567-30-6

Molecular Formula

C5H4S6

Molecular Weight

256.5 g/mol

IUPAC Name

[1,3]dithiolo[4,5-f][1,3,5]trithiepine-2-thione

InChI

InChI=1S/C5H4S6/c6-5-10-3-4(11-5)9-2-7-1-8-3/h1-2H2

InChI Key

FNJMUDIOIVOUGJ-UHFFFAOYSA-N

Canonical SMILES

C1SCSC2=C(S1)SC(=S)S2

Origin of Product

United States

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